1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
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Overview
Description
“1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is also known as "[4-(3-methylpiperidin-1-yl)phenyl]methanamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This indicates that the compound has a piperidine ring, which is a common structure in many pharmaceuticals .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4°C, and it should be protected from light .Scientific Research Applications
Asymmetric Synthesis and Medicinal Chemistry
A study by Froelich et al. (1996) explored the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, a class to which 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine belongs. This process involved the reduction of (-)-2-cyano-6-phenyloxazolopiperidine and hydrogenolysis, leading to the formation of diamines. Such compounds have significance in medicinal chemistry, particularly in the development of various pharmacologically active agents (Froelich et al., 1996).
Photocytotoxicity in Cancer Research
Basu et al. (2014) reported the synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which is structurally related to the compound . These complexes exhibited notable photocytotoxicity under red light, providing a promising avenue for targeted cancer therapy (Basu et al., 2014).
Synthetic Chemistry and Drug Design
In the field of synthetic chemistry, Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. This work contributes to the understanding of complex chemical structures and has implications in the design and synthesis of novel drugs (Younas et al., 2014).
Antibacterial and Antifungal Applications
Visagaperumal et al. (2010) developed derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Antidepressant Drug Development
Sniecikowska et al. (2019) investigated 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds showed potential as antidepressant drug candidates, demonstrating the relevance of this chemical class in neuropsychiatric disorder treatment (Sniecikowska et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRDRGHQMCFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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